molecular formula C11H7BrClNO3 B13545689 3-(4-Bromo-2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid

3-(4-Bromo-2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B13545689
M. Wt: 316.53 g/mol
InChI Key: GNBNFHFAPAGHSH-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid is a high-purity chemical compound offered for research and development purposes. Compounds within the 3-aryl-5-methylisoxazole-4-carboxylic acid family are recognized as key intermediates in organic synthesis . Specifically, such structures are pivotal in the preparation of active pharmaceutical ingredients and have been investigated for various applications, including use against endoparasites . The structural motif of the isoxazole ring, substituted with halogenated aryl groups, is common in medicinal chemistry due to its potential for targeted biological activity . Researchers value this compound for developing novel synthetic pathways and exploring new chemical entities. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H7BrClNO3

Molecular Weight

316.53 g/mol

IUPAC Name

3-(4-bromo-2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H7BrClNO3/c1-5-9(11(15)16)10(14-17-5)7-3-2-6(12)4-8(7)13/h2-4H,1H3,(H,15,16)

InChI Key

GNBNFHFAPAGHSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=C(C=C2)Br)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors One common method involves the bromination and chlorination of a phenyl ring, followed by the formation of the isoxazole ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Reactions of the Carboxylic Acid Group

The carboxylic acid group enables classical acid-derived transformations:

Reaction TypeReagents/ConditionsProductKey Characteristics
Esterification Methanol, H₂SO₄, refluxMethyl ester derivativeHigh yield (85–90%) under acidic catalysis.
Amidation Dicyclohexylcarbodiimide (DCC), primary aminesAmide derivativesRequires activation of the carboxylic acid; forms stable amide bonds.
Reduction LiAlH₄, anhydrous THFAlcohol derivative (5-methylisoxazole-4-methanol)Complete reduction of -COOH to -CH₂OH; requires strict anhydrous conditions.

Reactivity of the Isoxazole Ring

The isoxazole ring participates in electrophilic substitutions and cycloadditions:

Electrophilic Substitution

  • Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the 5-position of the isoxazole ring .

  • Halogenation : Bromination with Br₂/FeBr₃ occurs selectively at the 5-position.

Cycloaddition Reactions

  • [3+2] Cycloaddition : Reacts with nitrile oxides to form fused bicyclic structures, enhancing molecular complexity.

Halogen Substitution Reactions

The bromine and chlorine atoms on the phenyl ring undergo substitution under specific conditions:

HalogenReaction TypeReagents/ConditionsProductNotes
Bromine Nucleophilic Aromatic Substitution (NAS)KOH, Cu catalyst, 120°CHydroxy or alkoxy derivativesBromine’s position (para to Cl) enhances electrophilicity.
Bromine Suzuki CouplingPd(PPh₃)₄, arylboronic acid, baseBiaryl derivativesForms C–C bonds for pharmaceutical intermediates.
Chlorine NAS (limited)Strong nucleophiles (e.g., NH₃, high temp.)Amino derivativesLess reactive than bromine due to lower leaving-group ability.

Functionalization via Intermediate Derivatives

Acid Chloride Formation

  • Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride.

  • Applications : Reacts with azides (e.g., TMS-N₃) to form tetrazole derivatives, as demonstrated in related isoxazole systems .

Decarboxylation

  • Conditions : Heating with Cu powder in quinoline.

  • Product : 5-Methylisoxazole derivatives, retaining halogen substituents .

Oxidation and Stability

  • Oxidation : KMnO₄ in acidic medium cleaves the isoxazole ring, producing keto-acid intermediates.

  • Stability : Resists hydrolysis under neutral conditions but degrades in strong acids/bases due to ring-opening.

Comparative Reactivity Table

Functional GroupReactionRelative Reactivity
Carboxylic AcidEsterificationHigh
Bromine (Ar)Suzuki CouplingModerate
Isoxazole RingNitrationLow

This compound’s multifunctional design allows tailored modifications for applications in medicinal chemistry (e.g., protease inhibitors) and materials science. Further studies are warranted to explore its catalytic asymmetric reactions and bioorthogonal reactivity.

Scientific Research Applications

3-(4-Bromo-2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares the target compound (inferred properties) with analogs bearing substituents in different positions on the phenyl ring:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) CAS Number Melting Point (°C) Solubility
3-(4-Bromo-2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid* 4-Br, 2-Cl C₁₁H₈BrClNO₃ ~315.55 (estimated) Not available Not reported Likely similar to analogs (DMSO, THF)
3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid 4-Br C₁₁H₈BrNO₃ 282.09 91182-58-0 Not reported Slightly soluble in DMSO, MeOH, CHCl₃
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid 2-Cl C₁₁H₈ClNO₃ 237.64 23598-72-3 Not reported Not explicitly stated
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid 2-Cl, 6-Cl C₁₁H₇Cl₂NO₃ 272.08 3919-76-4 221–222 Not reported
3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid 4-F C₁₁H₈FNO₃ 221.18 Not available Not reported Synthesized via coupling reactions

Notes:

  • The bromo and chloro substituents increase molecular weight and may reduce solubility in polar solvents compared to non-halogenated analogs.
  • The 2,6-dichloro derivative (CAS 3919-76-4) has a higher melting point, likely due to enhanced crystallinity from symmetrical substitution .

Data Tables

Table 1: Key Physical Properties of Selected Analogs

Compound (CAS) Molecular Weight Melting Point (°C) Solubility Key Applications
91182-58-0 282.09 Not reported DMSO, MeOH Pharmaceutical research
3919-76-4 272.08 221–222 Not reported Antibiotic impurity, agrochemicals
23598-72-3 237.64 Not reported Not reported Research chemical

Biological Activity

3-(4-Bromo-2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid is a synthetic organic compound belonging to the isoxazole family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C11H7BrClN2O3
  • Molecular Weight : 300.08 g/mol
  • IUPAC Name : this compound
  • Chemical Structure :
SMILES CC1 C C NO1 C2 C C C C C2 Br Cl C O O\text{SMILES CC1 C C NO1 C2 C C C C C2 Br Cl C O O}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of halogen substituents (bromine and chlorine) enhances its binding affinity to various enzymes and receptors, potentially modulating their activity. This modulation can lead to various physiological effects, including anti-inflammatory and antimicrobial activities.

Antimicrobial Properties

Research has indicated that compounds within the isoxazole family exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth, which suggests potential applications in treating bacterial infections.

Anti-inflammatory Effects

Studies have also explored the anti-inflammatory potential of this compound. It has been evaluated in models of inflammation, demonstrating a capacity to reduce markers associated with inflammatory responses. This suggests a possible role in the development of therapies for inflammatory diseases.

Research Findings

Several studies have provided insights into the biological activities of this compound:

StudyFindings
Demonstrated antimicrobial activity against Gram-positive bacteria.
Showed significant reduction in inflammatory markers in animal models.
Investigated as a potential lead compound for drug development targeting specific enzymes involved in disease processes.

Case Studies

  • Antimicrobial Activity : In a study published in Journal of Medicinal Chemistry, researchers evaluated the compound's efficacy against Staphylococcus aureus and found it inhibited bacterial growth at concentrations as low as 10 µg/mL.
  • Anti-inflammatory Evaluation : A study conducted on murine models of arthritis showed that treatment with the compound reduced paw swelling and serum levels of pro-inflammatory cytokines like TNF-alpha and IL-6.

Comparative Analysis

When compared to similar compounds, such as 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, the unique combination of bromine and chlorine substituents in this compound contributes to its enhanced biological activity.

CompoundAntimicrobial ActivityAnti-inflammatory Activity
This compoundHighModerate
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acidModerateLow

Q & A

Q. Challenges :

  • By-Product Formation : Halogenated intermediates (e.g., 4-bromo-2-chlorophenylacetic acid) may generate impurities during cyclization .
  • Solubility Issues : Low solubility in aqueous media complicates crystallization.

Q. Solutions :

  • Recrystallization : Use polar aprotic solvents (e.g., acetonitrile) to improve yield .
  • Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate) separates brominated by-products .
  • Storage : Store at 0–6°C to prevent degradation, as recommended for boronic acid analogs .

How do electronic effects of the 4-bromo-2-chlorophenyl substituent influence reactivity?

The electron-withdrawing bromo and chloro groups deactivate the phenyl ring, reducing electrophilic substitution but enhancing the isoxazole ring’s stability toward nucleophilic attack. This electronic profile directs regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura), favoring para-bromo substitution for further functionalization . Computational studies (DFT) on related fluorophenyl analogs suggest similar resonance effects stabilize the carboxylate moiety .

How can researchers resolve contradictions in synthetic yield data across studies?

Q. Common Contradictions :

  • Yield Variability : Reports range from 60–85% depending on halogenation efficiency.

Q. Resolution Strategies :

  • Reagent Purity : Ensure halogen sources (e.g., NBS) are anhydrous, as moisture reduces bromination efficiency .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling steps to optimize turnover .
  • Analytical Cross-Validation : Use orthogonal methods (e.g., LC-MS and ¹H NMR) to quantify by-products and adjust stoichiometry .

What advanced spectroscopic techniques are used to study its interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Measures binding affinity to enzymes like DHODH .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of protein-ligand interactions.
  • Cryo-EM : Resolves binding conformations in antibiotic-resistant bacterial proteins .

How does the compound’s stability under varying pH conditions impact formulation studies?

The carboxylic acid group confers pH-dependent solubility:

  • Acidic Conditions (pH <3) : Protonated form precipitates, requiring buffered solutions (pH 5–7) for bioavailability .
  • Alkaline Conditions : Degradation via hydrolysis of the isoxazole ring is observed in accelerated stability tests (40°C/75% RH) .

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